

Application Note: Experimental Setup for the Nitrosation of 2,6-Dimethylphenol

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrosophenol

Cat. No.: B077472

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-nitroso-2,6-dimethylphenol via the direct C-nitrosation of 2,6-dimethylphenol. The synthesis is based on an electrophilic aromatic substitution reaction, where a nitrosonium ion (NO^+), generated in situ from sodium nitrite in an acidic medium, attacks the electron-rich aromatic ring of the phenol. This application note includes a step-by-step protocol, reagent specifications, safety precautions, and methods for product characterization. All quantitative data is summarized in tables for clarity, and diagrams illustrating the experimental workflow and reaction mechanism are provided.

Introduction

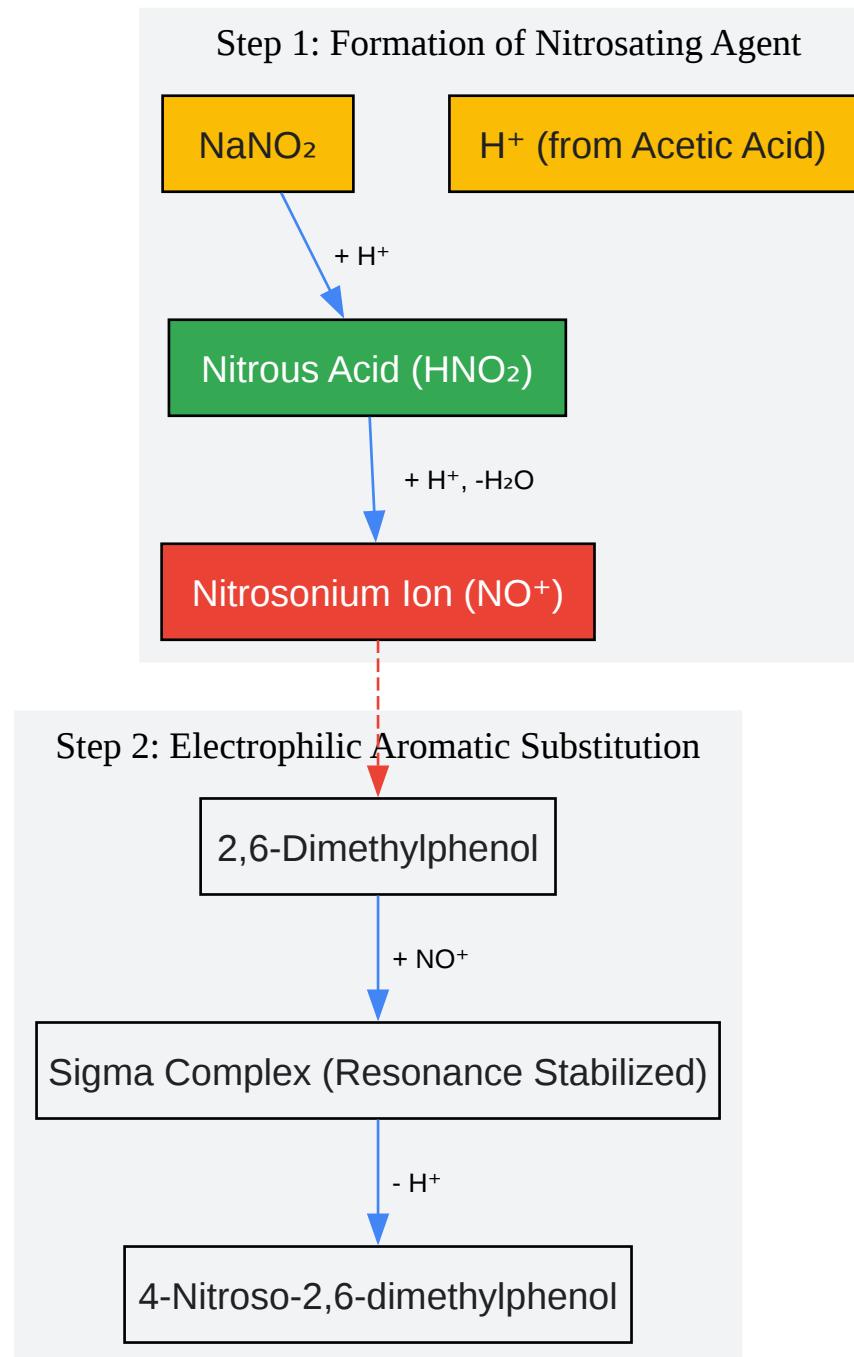
The nitrosation of phenols is a fundamental reaction in organic chemistry, yielding C-nitroso compounds that are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The reaction with 2,6-dimethylphenol is regioselective, with the electrophilic attack of the nitrosonium ion occurring preferentially at the para-position due to the directing effect of the hydroxyl group and the steric hindrance from the two methyl groups. This protocol details a robust and established method for this transformation.

Reaction Scheme and Mechanism

The overall reaction is the conversion of 2,6-dimethylphenol to 4-nitroso-2,6-dimethylphenol using sodium nitrite and an acid.

Mechanism: The reaction proceeds in two main stages:

- Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO_2), which then generates the highly electrophilic nitrosonium ion (NO^+).
- Electrophilic Aromatic Substitution: The nitrosonium ion attacks the electron-rich benzene ring of 2,6-dimethylphenol, forming a resonance-stabilized intermediate (sigma complex). Subsequent deprotonation restores aromaticity and yields the final product.



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Figure 1: Reaction mechanism for the nitrosation of 2,6-dimethylphenol.

Materials and Equipment

Materials:

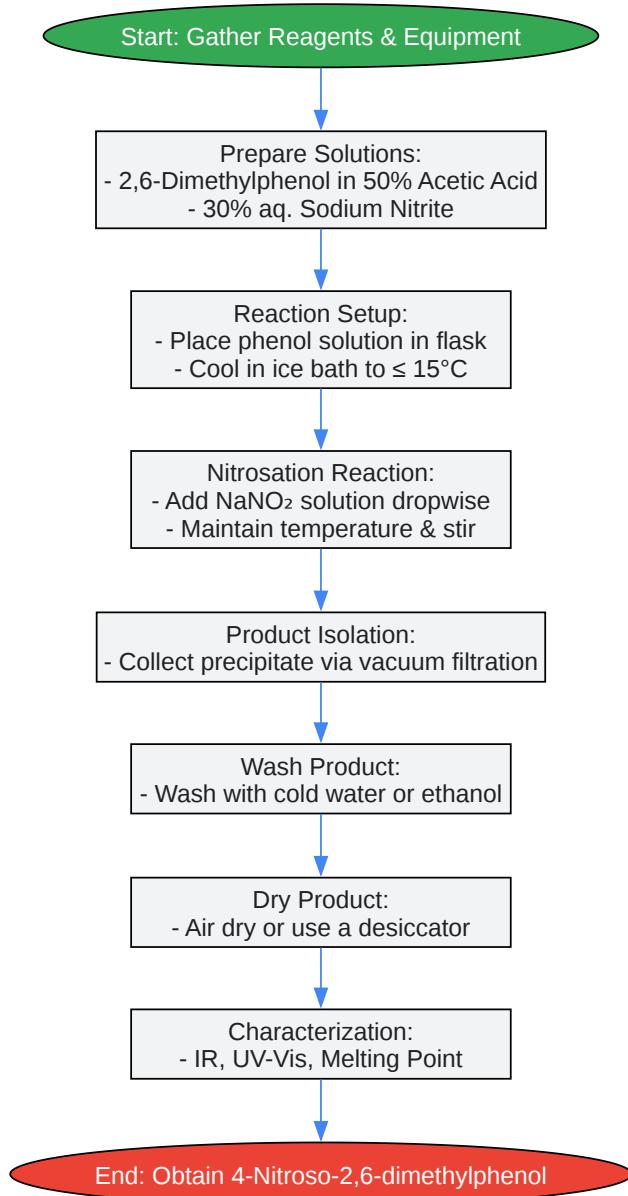
- 2,6-Dimethylphenol (>95%)
- Sodium nitrite (NaNO₂), technical grade or higher
- Glacial acetic acid
- Deionized water
- Ethanol (for washing, optional)
- Filter paper

Equipment:

- Round-bottom flask or beaker (appropriate size)
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Buchner funnel and flask for vacuum filtration
- Standard laboratory glassware (graduated cylinders, beakers)
- pH meter or pH paper (optional)
- Analytical balance

Experimental Workflow

The following diagram outlines the major steps of the synthesis protocol.



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Figure 2: General experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established synthesis methods.

5.1. Reagent Preparation

- Phenol Solution: Prepare a 50% (v/v) aqueous solution of glacial acetic acid. In 246 mL of this solution, dissolve 25.0 g of 2,6-dimethylphenol with stirring.
- Nitrite Solution: Prepare a 30% (w/w) aqueous solution of sodium nitrite by dissolving 91.0 g of sodium nitrite in 212.3 mL of deionized water.

5.2. Reaction Procedure

- Place the flask containing the 2,6-dimethylphenol solution into an ice bath and cool its contents to 15°C or lower, monitoring with a thermometer.
- Begin stirring the cooled solution.
- Slowly add the 30% sodium nitrite solution dropwise from a dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature at or below 15°C throughout the addition to minimize side reactions.
- After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The product, 4-nitroso-2,6-dimethylphenol, should precipitate from the solution.

5.3. Product Isolation and Purification

- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the filter cake with a small amount of cold deionized water to remove residual acid and salts. An optional wash with cold ethanol can be performed to facilitate drying.
- Dry the product. This can be done by air drying or in a desiccator under vacuum.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

Parameter	Value	Notes
Substrate		
2,6-Dimethylphenol	25.0 g	Starting material
Solvent		
50% aq. Glacial Acetic Acid	246 mL	Dissolves the phenol and provides the acidic medium
Nitrosating Agent		
30% aq. Sodium Nitrite	91.0 g in 212.3 mL H ₂ O	Source of the nitrosonium ion
Reaction Conditions		
Temperature	≤ 15 °C	Critical for controlling selectivity and yield

| Reaction Time | ~1.5 hours | Includes addition and subsequent stirring |

Table 2: Analytical Characterization Data for 4-Nitroso-2,6-dimethylphenol

Analysis Method	Characteristic Result	Reference
UV-Vis Spectroscopy	λ _{max} : 364 nm (in water)	[1]
Infrared (IR) Spectroscopy	Key absorptions around 3300 cm ⁻¹ (O-H), 1570 cm ⁻¹ (N=O)	[1]

| Kinetic Monitoring | Spectrophotometric analysis at 345 nm | |

Analytical Methods for Monitoring and Characterization

- Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by comparing the reaction mixture to the starting material.

- High-Performance Liquid Chromatography (HPLC): An effective technique for determining the purity of the final product and quantifying any unreacted starting material or byproducts.
[\[2\]](#)[\[3\]](#)[\[4\]](#)
- UV-Visible Spectroscopy: Can be used to confirm the formation of the nitrosophenol product, which has a characteristic absorbance maximum. It is also the primary method for kinetic studies of the reaction.
[\[1\]](#)
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the phenolic -OH and the nitroso -N=O group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the final product.

Safety Precautions

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
[\[5\]](#)[\[6\]](#)
- Ventilation: Conduct the experiment in a well-ventilated fume hood.
- Chemical Handling:
 - 2,6-Dimethylphenol: Corrosive and toxic. Causes severe skin burns and eye damage.
[\[5\]](#)[\[6\]](#)
Avoid inhalation and skin contact.
[\[5\]](#)
 - Sodium Nitrite: An oxidizer that may intensify fire.
[\[7\]](#) It is toxic if swallowed and causes serious eye irritation.
[\[7\]](#) Keep away from combustible materials.
 - Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

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